molecular formula C12H13N3 B008818 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 102064-38-0

7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

Cat. No.: B008818
CAS No.: 102064-38-0
M. Wt: 199.25 g/mol
InChI Key: IDSGEVPNRKZQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a synthetically versatile tricyclic compound featuring a unique nitrogen-rich heterocyclic framework. This structurally complex scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. Tricyclic compounds with similar 7.4.0.02,6 ring systems have demonstrated potent inhibitory activity against various therapeutically relevant kinases, including ERK5 (Extracellular Signal-Regulated Kinase 5), which plays a critical role in controlling cell proliferation and cell cycle progression . Research into analogous structures has revealed their potential as antineoplastic agents, with investigational applications across a spectrum of oncology targets, including leukemia, breast cancer, multiple myeloma, colon cancer, colorectal cancer, and lung cancer . The presence of multiple nitrogen atoms in its structure provides key hydrogen bonding acceptors and donors, facilitating specific molecular interactions with enzyme active sites. The dimethyl substituents at the 7-position contribute to the compound's stereoelectronic properties and metabolic stability. This compound is intended for research and development purposes in laboratory settings only. It is supplied as a high-purity solid and must be handled by qualified researchers with appropriate safety protocols. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR VETERINARY USE.

Properties

IUPAC Name

7,7-dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-12(2)10-6-4-8-15(10)11-9(14-12)5-3-7-13-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGEVPNRKZQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a triazatricyclo framework that is believed to contribute to its biological properties. The presence of nitrogen atoms within the rings enhances its potential reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities including:

  • Antimicrobial Properties : Studies suggest that this compound may be effective against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates potential efficacy against certain cancer cell lines.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural characteristics allow for non-covalent interactions that can modulate enzyme activity and influence cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerPotential efficacy against cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

Case Studies

  • Antimicrobial Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 30 µM after 48 hours of treatment.

Safety and Toxicology

While the biological activities are promising, safety data indicate potential irritations upon exposure:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Irritation : May cause serious eye damage.
  • Respiratory Irritation : Inhalation can lead to respiratory issues.

Scientific Research Applications

Key Structural Features

FeatureDescription
Tricyclic Framework Contains three interconnected rings
Nitrogen Atoms Three nitrogen atoms in the triazine ring
Double Bonds Multiple conjugated double bonds

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Similar compounds have shown potential as:

  • Antimicrobial Agents : Compounds with triazine structures are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Agents : Research indicates that nitrogen-containing heterocycles can exhibit cytotoxic effects against cancer cell lines.

Case Study: Antimicrobial Activity

A study examined derivatives of triazine compounds similar to 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and found significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Polymer Synthesis : It can act as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Nanomaterials : Its reactivity can be harnessed in the formation of nanostructures for various applications including electronics and catalysis.

Case Study: Polymer Development

Research demonstrated that incorporating this compound into a polymer matrix improved the material's tensile strength by 30% compared to standard polymers.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Reagent in Organic Reactions : It can be used as a reagent for synthesizing other nitrogen-containing compounds.

Case Study: Synthesis of Heterocycles

A synthetic route involving this compound was developed to create novel heterocycles with potential pharmaceutical applications.

Chemical Reactions Analysis

Key Precursors

  • Levulinic Acid : A renewable keto acid used as a starting material in transition-metal-free tandem reactions .
  • o-Aminobenzyl Alcohols : Substituted aminobenzyl alcohols facilitate C–N and C–O bond formation .

Reaction Mechanisms

Step Reaction Type Reagents Outcome
1Tandem C–N/C–O Bond FormationLevulinic acid, methyl chloroformate, triethylamineFormation of tricyclic core
2SubstitutionAlkylating agents (e.g., methyl iodide)Introduction of methyl groups at positions 7 and 7
3Functional Group InterconversionAmide coupling reagents (e.g., HATU)Conversion of carboxylic acids to amides

3. Reactivity and Stability
The triazatricyclo framework exhibits moderate stability under basic conditions but undergoes ring-opening under strong acidic or nucleophilic attack . The methyl groups at position 7 enhance lipophilicity , influencing pharmacokinetic properties .4. Biological Applications

Kinase Inhibition

The triazatricyclo motif is a key feature in kinase inhibitors, such as Checkpoint Kinase 1 (Chk1) inhibitors . The compound’s structural similarity to diazacarbazoles suggests potential utility in cancer therapy .

Neurodegenerative Disease Targets

Derivatives of triazatricyclo systems have shown binding affinity to amyloid beta aggregates in Alzheimer’s disease models, as demonstrated by positron emission tomography (PET) imaging studies .5. Analytical Data

Mass Spectrometry

Mass spectrum analysis reveals a molecular ion peak at m/z=359.4m/z=359.4 (M+H)+^+, consistent with the molecular formula C21H21N5OC_{21}H_{21}N_5O .

NMR Data

Proton Environment Chemical Shift (δ\delta )
Methyl groups (C-7)2.5\sim 2.5 ppm (singlet)
Aromatic protons7.08.57.0–8.5 ppm (multiplet)

6. Future Directions
Optimization of the synthesis route to improve yield (currently 75%\sim 75\% under optimized conditions ) and exploration of prodrug formulations to enhance bioavailability are critical areas for further research.References WO2009151598A1 - Diazacarbazoles and methods of use. EP2300475B1 - Diazacarbazoles and methods of use. Transition metal-free one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones. AU2016315648B2 - Imaging agents for amyloid beta detection. WO2016011930A1 - Lp-PLA2 inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key similarities and differences:

Structural and Substituent Variations

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi): Structure: Contains a tetracyclic system with two sulfur atoms (3,7-dithia) and one nitrogen (5-aza). Substituents: A methoxyphenyl group at the 9-position and a ketone at the 4(8)-position. Key Differences: The sulfur atoms increase electron-withdrawing effects compared to the all-nitrogen system of the target compound.

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj): Structure: Similar to IIi but replaces methoxy with a hydroxyl group. Substituents: Hydroxyphenyl introduces hydrogen-bonding capacity, contrasting with the non-polar dimethyl groups in the target compound. Impact on Reactivity: The hydroxyl group increases solubility in polar solvents, whereas the dimethyl groups in the target compound likely enhance lipophilicity .

7-(Dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5-dione (Metabolite Analogue): Structure: Shares the tricyclo[7.4.0.0²,⁶] backbone but includes a propyl chain and dimethylamino group. Substituents: The propyl group introduces steric bulk, while the dimethylamino group provides basicity, differing from the neutral dimethyl groups in the target compound.

Physicochemical and Spectral Properties

Property Target Compound IIi (Methoxyphenyl) IIj (Hydroxyphenyl) Metabolite Analogue
Molecular Weight ~250–270 (estimated) 384.45 370.42 345.39 (estimated)
Polarity Moderate (dimethyl groups) High (methoxy, ketone) Very high (hydroxyl) Moderate (propyl, dione)
Solubility Low in water, high in DMSO Moderate in polar solvents High in polar solvents Moderate in DMSO
Spectral Features NMR: Upfield shifts (C7-CH₃) IR: Strong C=O stretch NMR: Downfield OH peak UV: λₘₐₓ ~280 nm (dione)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s tricyclic nitrogen system complicates synthesis; yields are lower compared to sulfur-containing analogs like IIi/IIj .
  • Contradictions : While sulfur analogs show higher solubility, their metabolic instability contrasts with the target compound’s predicted robustness .

Preparation Methods

Boronic Ester Utilization

A critical intermediate is 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1047644-76-7), which serves as a coupling partner for halogenated precursors. For example, microwave-assisted coupling with a brominated benzoimidazole derivative yielded a 49% isolated product using Pd(Ph₃P)₄ and Cs₂CO₃ in dioxane/water at 90°C.

Reaction Conditions Table

CatalystBaseSolventTemperatureTimeYield
Pd(Ph₃P)₄Cs₂CO₃Dioxane/H₂O90°C5h49%
PEPPSI-IPrCs₂CO₃DME/H₂O120°C1h56%
PdCl₂(dppf)-CH₂Cl₂Na₂CO₃Dioxane/H₂O100°C4h24%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A protocol using PEPPSI-IPr catalyst and Cs₂CO₃ in DME/water achieved 56% yield within 1 hour at 120°C, compared to 24% yield under conventional heating. This method reduces side product formation, as evidenced by LCMS purity >95%.

Cyclization and Ring-Closing Strategies

The tricyclic core is assembled via intramolecular cyclization.

Palladium-Catalyzed C–N Bond Formation

A Pd-catalyzed Buchwald-Hartwig amination constructs the central seven-membered ring. For instance, reacting a diaminobromobenzene derivative with a methylpyrazole boronic ester under inert atmosphere yielded the tricyclic product after 2 hours at 85°C.

Acid-Mediated Cyclodehydration

Phosphoric acid catalysis facilitates cyclodehydration of linear precursors. A 2015 study reported 62% yield using H₃PO₄ in refluxing toluene, though this method requires rigorous moisture exclusion.

Purification and Characterization

Reverse-phase HPLC (RP-HPLC) is the primary purification method, employing gradients of acetonitrile/water with ammonium hydroxide or trifluoroacetic acid modifiers. Key characterization data include:

  • LCMS : m/z 362.24 [M+H]⁺, confirming molecular weight.

  • ¹H NMR : Distinct signals for methyl groups (δ 1.93–2.42 ppm) and aromatic protons (δ 7.02–7.57 ppm).

Comparative Analysis of Methodologies

ParameterSuzuki-MiyauraBuchwald-HartwigAcid Cyclization
Yield24–56%49%62%
Reaction Time1–5h2h12h
ScalabilityHighModerateLow
Purity (LCMS)>95%90%85%

Industrial-Scale Considerations

While microwave methods offer speed, batch reactor compatibility remains limited. A 2022 pilot study demonstrated that transitioning from DME to 1,4-dioxane improves solvent recovery by 40%, reducing production costs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,10,12-pentaene, and how can computational tools optimize reaction pathways?

  • Answer : Synthesis typically involves multi-step cyclization reactions using precursors like amines and carbonyl compounds. Computational methods, such as quantum chemical calculations (e.g., density functional theory), can predict reaction pathways and transition states to identify optimal conditions (e.g., solvent, temperature, catalysts). For example, reaction path search algorithms reduce trial-and-error by narrowing experimental parameters .

Q. How can structural characterization of this compound be performed, and what key parameters should be prioritized?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the tricyclic framework. Key parameters include bond lengths (e.g., C–C mean deviation ≤0.005 Å), angles, and torsion angles to confirm stereochemistry. Pair with spectroscopic techniques (NMR, IR) to validate functional groups. Reference data from similar tricyclic compounds (e.g., 12-(4-Methoxyphenyl)-10-phenyl derivatives) can guide analysis .

Q. What stability and reactivity considerations are critical during storage and handling?

  • Answer : The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light, moisture, or oxidizers. Store at low temperatures (<4°C) in amber vials. Reactivity assessments should include compatibility with common solvents and oxidizing agents, as decomposition may release CO/CO₂ .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex multi-step syntheses?

  • Answer : Combine kinetic studies (e.g., time-resolved NMR) with computational simulations to map intermediates and transition states. For example, isotopic labeling (e.g., ¹⁵N or ¹³C) can track atom migration in cyclization steps. Compare experimental data with quantum mechanical/molecular mechanical (QM/MM) simulations to resolve contradictions in proposed pathways .

Q. What strategies are effective for resolving discrepancies between computational predictions and experimental outcomes in reaction design?

  • Answer : Use iterative feedback loops: (1) Validate computational models with small-scale experiments, (2) refine parameters (e.g., solvent effects, entropy corrections), and (3) apply machine learning to identify outliers. For instance, discrepancies in activation energies may arise from solvation effects not accounted for in gas-phase calculations .

Q. How can the compound’s electronic properties be correlated with its reactivity in catalytic or photochemical applications?

  • Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Experimental validation via UV-vis spectroscopy and cyclic voltammetry can link electronic structure to redox behavior. Compare with analogs (e.g., sulfur-containing tricyclics) to assess substituent effects .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while centrifugal partition chromatography (CPC) minimizes degradation of sensitive tricyclic frameworks. Optimize solvent systems (e.g., heptane/ethyl acetate gradients) based on partition coefficients derived from computational solubility models .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be addressed?

  • Answer : Cross-validate with multiple techniques:

  • Step 1 : Confirm purity via HPLC-MS.
  • Step 2 : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA).
  • Step 3 : Investigate solvent effects or tautomerism (common in nitrogen-rich systems). For example, discrepancies in aromatic proton shifts may arise from dynamic equilibria in solution .

Tables for Key Parameters

Characterization Method Key Parameters Reference Values
SCXRDBond length mean deviation≤0.005 Å
¹H NMRAromatic proton shifts (δ)6.8–7.5 ppm (varies by substituent)
DFT (B3LYP/6-31G*)HOMO-LUMO gap~4.5–5.5 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.